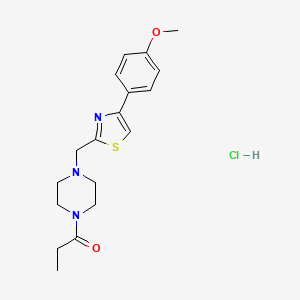

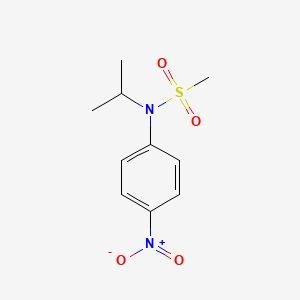

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

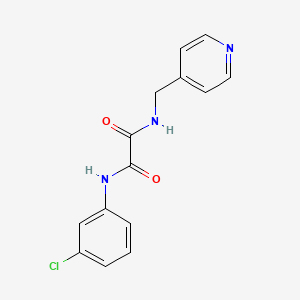

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms .

Molecular Structure Analysis

Thiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Piperazine, on the other hand, is a flexible molecule that can adopt multiple conformations .

Applications De Recherche Scientifique

Herbicidal Activity

Compounds with similar structures have been shown to possess moderate to good herbicidal activities, particularly when fluorine-containing phenyl groups are introduced into the molecular structures .

Analgesic and Anti-inflammatory Activities

Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities. This suggests that our compound of interest could potentially be explored for its efficacy in pain relief and reducing inflammation .

Anticancer Properties

Some synthesized compounds with related structures have shown proper selectivity against cancer cell lines, indicating a potential application in cancer treatment or research .

Bioactive Compound Synthesis

The methodology used in synthesizing similar compounds has led to the unique preparation of potential bioactive compounds, which could be relevant in the development of new drugs or therapeutic agents .

Antiproliferative Agents

Using assays like MTT, certain triazole derivatives have been found to be potent antiproliferative agents against specific cell lines, suggesting a possible application in controlling or studying cell proliferation .

Structural Characterization

New compounds resulting from reactions involving similar structures have been characterized using various spectroscopic methods, highlighting an application in the field of chemical analysis and material characterization .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. While some thiazole and piperazine derivatives are used as drugs and are generally safe under certain conditions , others can be hazardous. The specific safety and hazards of “1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride” are not available in the literature I have access to.

Orientations Futures

Thiazole and piperazine derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the synthesis and characterization of new derivatives, including potentially “1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride”, and their applications in medicine.

Mécanisme D'action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound may interact with multiple targets.

Mode of Action

Thiazole derivatives have been shown to interact with various targets leading to different biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . This interaction can lead to cell cycle arrest and ultimately, cell death .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways may be affected . For example, some thiazole derivatives have been shown to have antitumor and cytotoxic activity, suggesting their involvement in pathways related to cell proliferation and survival .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Based on the known effects of thiazole derivatives, it can be inferred that this compound may have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propriétés

IUPAC Name |

1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S.ClH/c1-3-18(22)21-10-8-20(9-11-21)12-17-19-16(13-24-17)14-4-6-15(23-2)7-5-14;/h4-7,13H,3,8-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSAMENMEJDVFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine](/img/structure/B2943697.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2943698.png)

![Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B2943708.png)

![5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2943713.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)